

# BODIPY FL Prazosin: A Technical Guide to its Chemical Structure and Synthesis

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## Compound of Interest

Compound Name: BODIPY FL prazosin

Cat. No.: B1147851

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This technical guide provides an in-depth overview of the chemical structure, properties, and a detailed, plausible synthesis protocol for **BODIPY FL prazosin**, a fluorescent antagonist of  $\alpha 1$ -adrenergic receptors. This information is critical for researchers utilizing this molecule in applications such as high-resolution imaging and receptor binding studies.

## Chemical Structure and Properties

**BODIPY FL prazosin** is a specialized chemical probe that results from the covalent conjugation of the fluorescent dye BODIPY FL to the  $\alpha 1$ -adrenergic receptor antagonist, prazosin. The core of its structure is the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) fluorophore, known for its sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to solvent polarity and pH.<sup>[1][2]</sup> This fluorophore is linked to the prazosin molecule, a quinazoline derivative that selectively binds to  $\alpha 1$ -adrenergic receptors.

The precise chemical structure is depicted as a prazosin moiety connected to the BODIPY FL fluorophore. The molecular formula for **BODIPY FL prazosin** is C<sub>28</sub>H<sub>32</sub>BF<sub>2</sub>N<sub>7</sub>O<sub>3</sub>, and its molecular weight is 563.41 g/mol <sup>[3][4]</sup>.

## Quantitative Data Summary

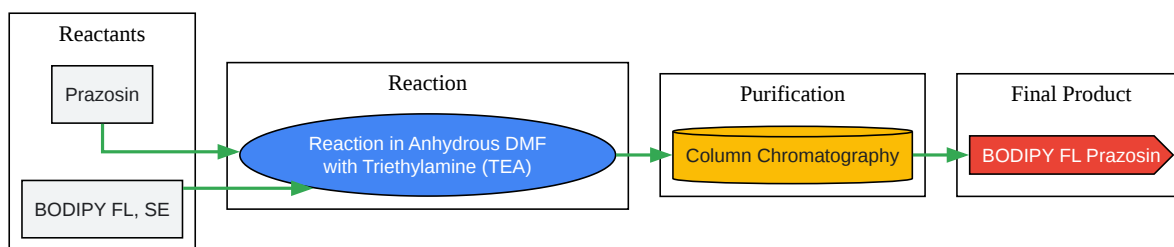
The key quantitative parameters of **BODIPY FL prazosin** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C28H32BF2N7O3	[4]
Molecular Weight	563.41 g/mol	[3][4]
CAS Number	175799-93-6	[4]
Excitation Wavelength	485 nm	[4][5]
Emission Wavelength	535 nm	[4][5]
Binding Affinity (K <sub>i</sub> ) for $\alpha$ 1a-AR	14.5 nM	[3][4][5]
Binding Affinity (K <sub>i</sub> ) for $\alpha$ 1b-AR	43.3 nM	[3][4][5]

## Synthesis of BODIPY FL Prazosin

The synthesis of **BODIPY FL prazosin** involves the conjugation of a carboxyl-functionalized BODIPY FL dye with the primary amine on the piperazine ring of prazosin. A plausible and efficient method for this is an amidation reaction facilitated by a suitable coupling agent. The following protocol outlines a likely synthetic route based on established bioconjugation techniques.

## Proposed Synthesis Workflow



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Caption: Synthesis workflow for **BODIPY FL prazosin**.

## Experimental Protocol

This protocol describes a method for the synthesis of **BODIPY FL prazosin** via the reaction of BODIPY FL, succinimidyl ester (SE) with prazosin.

Materials:

- BODIPY FL, SE (Succinimidyl Ester)
- Prazosin hydrochloride
- Anhydrous N,N-Dimethylformamide (DMF)
- Triethylamine (TEA)
- Silica gel for column chromatography
- Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)
- Standard laboratory glassware and equipment
- Rotary evaporator
- NMR spectrometer and mass spectrometer for product characterization

Procedure:

- Preparation of Reactants:
  - Dissolve prazosin hydrochloride in a minimal amount of anhydrous DMF.
  - Add triethylamine (2-3 equivalents relative to prazosin) to the solution to neutralize the hydrochloride salt and deprotonate the secondary amine of the piperazine ring, forming the free base.
  - In a separate container, dissolve BODIPY FL, SE in anhydrous DMF.
- Reaction:

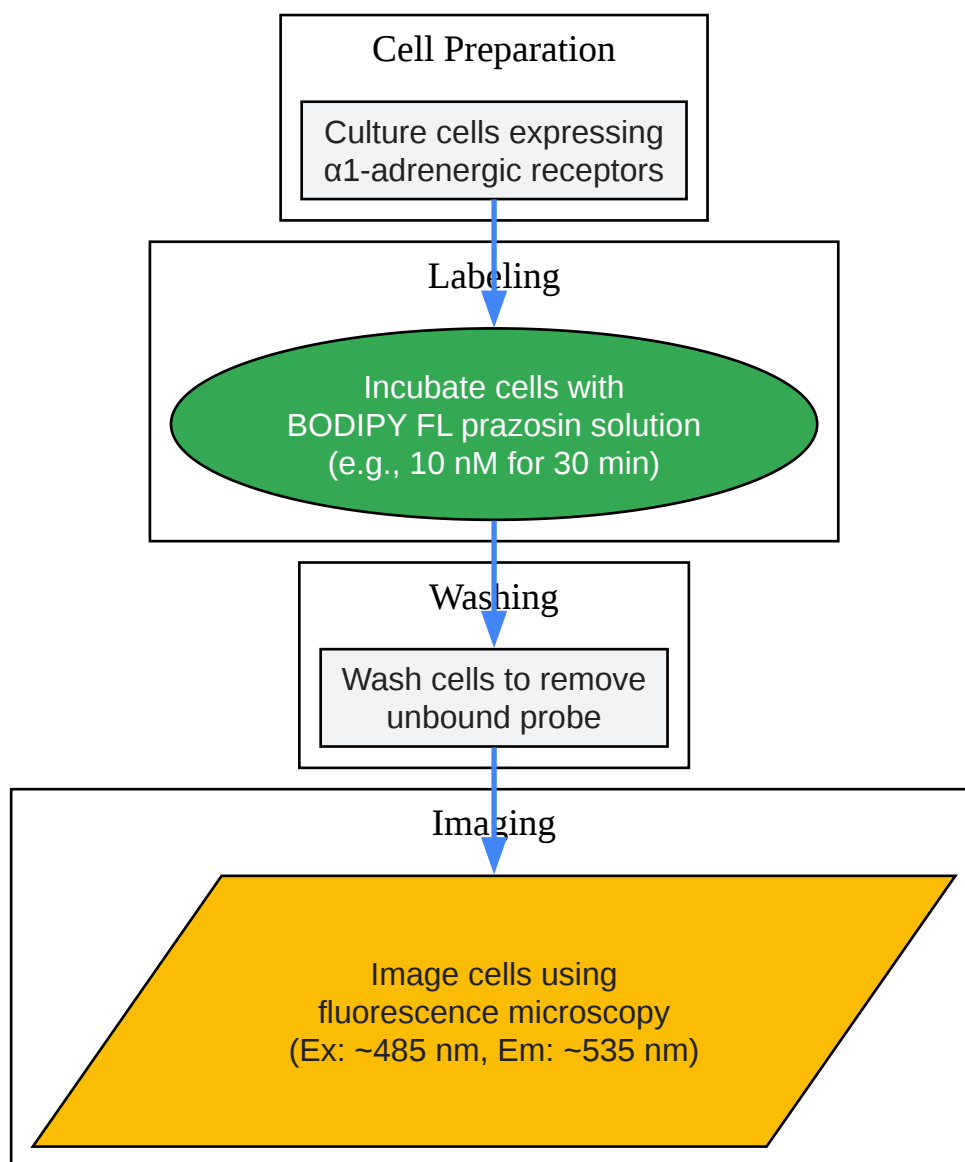
- Slowly add the BODIPY FL, SE solution to the prazosin solution under an inert atmosphere (e.g., nitrogen or argon).
- Stir the reaction mixture at room temperature, protected from light, for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Purification:
  - Once the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator.
  - The crude product is then purified by silica gel column chromatography. A solvent system such as a gradient of methanol in dichloromethane is typically effective for separating the desired product from unreacted starting materials and byproducts.
  - Collect the fractions containing the fluorescent product, identified by TLC and visualization under UV light.
- Characterization:
  - Combine the purified fractions and remove the solvent under reduced pressure to yield **BODIPY FL prazosin** as a colored solid.
  - Confirm the identity and purity of the final product using analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and high-resolution mass spectrometry (HRMS).

## Signaling Pathways and Experimental Workflows

**BODIPY FL prazosin** is primarily used to visualize and study  $\alpha 1$ -adrenergic receptors. Its application in cellular imaging allows for the investigation of receptor localization, trafficking, and density on the cell surface.

### Cellular Labeling Workflow

The following diagram illustrates a typical workflow for labeling  $\alpha 1$ -adrenergic receptors in a cell culture experiment using **BODIPY FL prazosin**.



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